molecular formula C16H16N2O B2777944 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 941478-98-4

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B2777944
CAS No.: 941478-98-4
M. Wt: 252.317
InChI Key: HIOIQNJFUXBJEN-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound features a benzyl group attached to the nitrogen atom of the benzimidazole ring and an ethan-1-ol group attached to the carbon atom at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .

Scientific Research Applications

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-1,3-benzodiazole. This intermediate is then subjected to a nucleophilic substitution reaction with ethylene oxide to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
  • 1-benzyl-1H-1,3-benzodiazole
  • 2-(1H-benzimidazol-2-yl)ethanol

Uniqueness

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is unique due to the presence of both the benzyl and ethan-1-ol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-11-10-16-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOIQNJFUXBJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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